molecular formula C11H20O3Si B2551424 1,1-Diethoxy-4-(trimethylsilyl)but-3-yn-2-one CAS No. 2171900-64-2

1,1-Diethoxy-4-(trimethylsilyl)but-3-yn-2-one

Cat. No.: B2551424
CAS No.: 2171900-64-2
M. Wt: 228.363
InChI Key: WWUMCZDPRJUPIF-UHFFFAOYSA-N
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Description

1,1-Diethoxy-4-(trimethylsilyl)but-3-yn-2-one ( 2171900-64-2 ) is a high-purity chemical building block featuring both a ketone acetal and a trimethylsilyl-protected alkyne. With a molecular formula of C11H20O3Si and a molecular weight of 228.36 g/mol , this compound is a versatile synthon for advanced organic synthesis. The 1,1-diethoxy (acetal) group serves as a masked ketone, enhancing the molecule's stability during reactions and allowing for selective deprotection under mild acidic conditions to generate the reactive ynone moiety at a strategic point in a synthetic sequence . The trimethylsilyl group on the alkyne terminus facilitates regioselective coupling reactions and can be readily removed for further functionalization. As a key intermediate, this compound is particularly valuable in the preparation of complex molecular architectures, including heterocycles and natural product fragments, by exploiting the reactivity of the elongated carbon chain . It is supplied with a purity of 98% and must be stored at 2-8°C to maintain stability . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1,1-diethoxy-4-trimethylsilylbut-3-yn-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3Si/c1-6-13-11(14-7-2)10(12)8-9-15(3,4)5/h11H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUMCZDPRJUPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(=O)C#C[Si](C)(C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of TEB and Functionalization

TEB is synthesized via nucleophilic addition of ethyl vinyl ether to acetylene derivatives, followed by ketalization. The compound’s tetraethoxy configuration stabilizes the alkyne moiety while permitting regioselective modifications. Introduction of the trimethylsilyl group is achieved through:

  • Sonogashira Coupling : Palladium-catalyzed cross-coupling of TEB with trimethylsilylacetylene installs the silyl group at the terminal alkyne position. This step typically employs CuI as a co-catalyst and triethylamine as a base, yielding a silylated TEB derivative in >85% efficiency.
  • Silylation Post-Coupling : Alternatively, the terminal alkyne of TEB is deprotonated with a strong base (e.g., LDA) and treated with trimethylsilyl chloride, forming the silyl-protected alkyne.

Acid-Catalyzed Deketalization

The critical deketalization step converts the ethoxy ketal groups into a ketone while retaining the silyl substituent. This is achieved using:

  • Moist Acetone with Dowex 50W : A mixture of acetone and water (5:1 v/v) containing the acidic ion-exchange resin Dowex 50W selectively cleaves two ethoxy groups at 60°C, yielding the ynone. Reaction progress is monitored via TLC, with typical isolated yields of 75–90%.
  • Para-Toluenesulfonic Acid (p-TsOH) : In anhydrous tetrahydrofuran (THF), p-TsOH (0.1 equiv.) facilitates deketalization at reflux, providing the product in 82–94% yield.

Optimized Reaction Conditions

Parameter Value
Solvent Acetone/H2O (5:1)
Catalyst Dowex 50W
Temperature 60°C
Time 4–6 hours
Yield 75–90%

Oxidation of Propargyl Alcohol Precursors

An alternative strategy involves the oxidation of propargyl alcohols bearing ethoxy and silyl groups. This method is advantageous for introducing stereochemical control and functional diversity.

Synthesis of Propargyl Alcohols

The precursor 1,1-diethoxy-4-(trimethylsilyl)but-3-yn-2-ol is synthesized via:

  • Grignard Addition : Reaction of 1,1-diethoxybut-3-yn-2-one with trimethylsilylmagnesium bromide in THF at −78°C, followed by quenching with ammonium chloride.
  • Reductive Alkynylation : Nickel-catalyzed coupling of ethoxy-protected aldehydes with trimethylsilylacetylene under hydrogenation conditions.

Oxidation to Ynones

The propargyl alcohol is oxidized to the corresponding ynone using:

  • Dess–Martin Periodinane (DMP) : Treatment with DMP (1.2 equiv.) in dichloromethane at room temperature affords the ynone in 88–95% yield. This reagent avoids overoxidation and is compatible with silyl groups.
  • Pyridinium Chlorochromate (PCC) : In dichloromethane with molecular sieves, PCC (1.5 equiv.) oxidizes the alcohol to the ketone in 70–85% yield. Excess PCC must be avoided to prevent alkyne degradation.

Comparative Oxidation Efficiency

Reagent Solvent Temperature Yield (%)
DMP CH2Cl2 RT 88–95
PCC CH2Cl2 0°C to RT 70–85

Silylation of Terminal Alkynes

Direct silylation of preformed ynones offers a modular approach to installing the trimethylsilyl group.

Deprotonation and Silylation

  • Base-Mediated Silylation : The terminal alkyne of 1,1-diethoxybut-3-yn-2-one is deprotonated with n-BuLi in THF at −78°C, followed by addition of trimethylsilyl chloride. This method achieves 65–78% yield but risks side reactions with the ketone.
  • Copper(I)-Catalyzed Coupling : Using CuI and TMEDA, the ynone reacts with hexamethyldisilane (HMDS) to form the silylated product in 80–88% yield.

Mechanistic Considerations

Deketalization Pathway

The acid-catalyzed cleavage of TEB proceeds via a hemiketal intermediate, where protonation of an ethoxy oxygen initiates nucleophilic attack by water. Sequential elimination of ethanol generates the conjugated ynone. The trimethylsilyl group remains inert due to its strong σ-donating properties, which stabilize the alkyne against electrophilic attack.

Oxidation Dynamics

DMP oxidizes propargyl alcohols through a hypervalent iodine intermediate, facilitating two-electron transfer to form the ketone. The reaction’s mild conditions preserve the silyl moiety, whereas PCC operates via single-electron transfer, requiring careful stoichiometric control to avoid overoxidation.

Chemical Reactions Analysis

Types of Reactions

1,1-Diethoxy-4-(trimethylsilyl)but-3-yn-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

1,1-Diethoxy-4-(trimethylsilyl)but-3-yn-2-one serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Michael Addition Reactions : The compound can react with nucleophiles to form Michael adducts, which are crucial intermediates in the synthesis of pharmaceuticals and natural products.
  • Diels-Alder Reactions : It has been utilized in Diels-Alder cycloaddition reactions, leading to the formation of cyclohexadiene derivatives. These reactions are essential for constructing cyclic compounds that are prevalent in many natural products .

Case Study: Diels-Alder Reactions

In a study published by Arkivoc, this compound was reacted with several conjugated dienes. The expected cyclohexa-1,4-diene adducts were formed but were unstable and quickly aromatized to benzene derivatives. This behavior highlights the compound's potential in synthesizing aromatic systems .

Medicinal Chemistry

The compound's derivatives have been explored for their potential therapeutic applications. Notably:

  • Anticancer Activity : Research has demonstrated that compounds derived from this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies involving molecular docking and interaction with DNA have shown promising results for anticancer drug development .

Case Study: Anticancer Screening

In a study assessing the anticancer activity of synthesized derivatives, this compound derivatives were tested against multiple cancer cell lines (e.g., MDA-MB-231 for breast cancer). The results indicated significant cytotoxicity, suggesting its utility as a lead compound in drug development .

Materials Science

The compound's reactivity lends itself to applications in materials science:

  • Polymer Chemistry : Its ability to undergo polymerization reactions makes it suitable for developing new materials with tailored properties. For example, it can be incorporated into polymer matrices to enhance mechanical strength or thermal stability.

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings
Organic SynthesisBuilding block for complex moleculesInvolved in Michael addition and Diels-Alder reactions
Medicinal ChemistryAnticancer drug developmentDerivatives show cytotoxicity against cancer cell lines
Materials ScienceDevelopment of new polymersEnhances properties like strength and stability

Mechanism of Action

The mechanism of action of 1,1-Diethoxy-4-(trimethylsilyl)but-3-yn-2-one involves its reactivity as a dienophile in Diels-Alder reactions. The compound’s electron-withdrawing groups enhance its ability to participate in cycloaddition reactions, forming cyclohexene derivatives. The trimethylsilyl group can also undergo protodesilylation, leading to further functionalization .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs include:

Compound Name Substituents (Position) Key Properties/Applications References
1-Chloro-4-(trimethylsilyl)but-3-yn-2-one Cl (1), TMS (4) Higher reactivity due to Cl; used in Sonogashira couplings
4-(Trimethylsilyl)but-3-yn-2-one H (1), TMS (4) Electron-deficient alkyne for Bohlmann-Rahtz cyclodehydration
1,1,1-Trifluoro-4-(trimethylsilyl)but-3-yn-2-one CF₃ (1), TMS (4) Enhanced electrophilicity; fluorinated analogs for medicinal chemistry
4-(2-Methylphenyl)but-3-yn-2-one H (1), 2-methylphenyl (4) Aryl-substituted for π-π interactions; limited commercial availability
4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one NMe₂ (4), OMe (1) Enamine formation; applications in heterocyclic synthesis

Physical and Spectral Properties

  • Boiling Point : 4-(Trimethylsilyl)but-3-yn-2-one (CAS 5930-98-3) is a clear, slightly yellow liquid with a boiling point >200°C . The diethoxy analog likely has a higher boiling point due to increased molecular weight.
  • NMR Data :
    • Trimethylsilyl Protons : δ 0.2–0.3 ppm (singlet, 9H, Si(CH₃)₃) .
    • Diethoxy Protons : δ 1.2–1.4 ppm (triplet, 6H, CH₂CH₃) and δ 3.5–3.7 ppm (quartet, 4H, OCH₂) .

Biological Activity

1,1-Diethoxy-4-(trimethylsilyl)but-3-yn-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a butynone core substituted with diethoxy and trimethylsilyl groups. Its molecular formula is C11_{11}H18_{18}O3_{3}Si, which contributes to its reactivity and interaction with biological systems.

Biological Activities

Research has identified several biological activities associated with this compound:

1. Anticancer Activity
Studies have shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the presence of alkynyl groups in related compounds has been linked to the inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

2. Antimicrobial Properties
Compounds containing alkynyl functionalities have demonstrated antimicrobial effects against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

3. Antioxidant Effects
The antioxidant activity of related compounds has been noted in several studies, suggesting that this compound may also possess the ability to scavenge free radicals and reduce oxidative stress .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInduction of apoptosis ,
AntimicrobialDisruption of cell membranes ,
AntioxidantFree radical scavenging ,

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of structurally similar compounds, it was found that treatment with these compounds led to significant reductions in tumor size in xenograft models. The underlying mechanisms included the activation of apoptotic pathways and modulation of key signaling molecules involved in cancer progression .

Case Study: Antimicrobial Efficacy

A series of experiments demonstrated that derivatives of this compound exhibited potent activity against Gram-positive bacteria, including strains resistant to conventional antibiotics. The minimum inhibitory concentrations (MICs) were determined, revealing effective concentrations that could be utilized in therapeutic formulations .

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